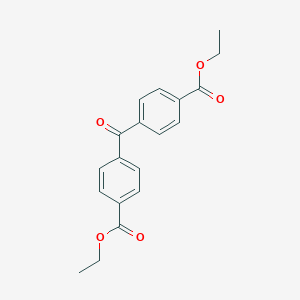
Diethyl 4,4'-carbonyldibenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 4,4'-carbonyldibenzoate, also known as DECD, is a chemical compound widely used in scientific research as a fluorescent probe for detecting and measuring the concentration of reactive oxygen species (ROS) in biological systems.
Wirkmechanismus
Diethyl 4,4'-carbonyldibenzoate works by undergoing a chemical reaction with ROS, which results in the formation of a fluorescent compound. The intensity of the fluorescence is directly proportional to the concentration of ROS in the biological system. Diethyl 4,4'-carbonyldibenzoate has been shown to be highly specific for ROS and does not react with other molecules present in biological systems.
Biochemische Und Physiologische Effekte
Diethyl 4,4'-carbonyldibenzoate has been shown to have minimal biochemical and physiological effects on biological systems. It does not interfere with cellular metabolism or cause any toxic effects at the concentrations used in scientific research. However, it is important to note that Diethyl 4,4'-carbonyldibenzoate is a chemical compound and should be handled with care to avoid any potential hazards.
Vorteile Und Einschränkungen Für Laborexperimente
Diethyl 4,4'-carbonyldibenzoate has several advantages as a fluorescent probe for measuring ROS in biological systems. It is highly sensitive, specific, and can be used in real-time. Additionally, it is relatively easy to synthesize and can be used in a variety of experimental settings. However, Diethyl 4,4'-carbonyldibenzoate does have some limitations. It requires the use of specialized equipment, such as a fluorescence microscope, to measure the fluorescence signal. Additionally, it is important to note that Diethyl 4,4'-carbonyldibenzoate is not a direct measure of ROS activity and may require additional validation studies to confirm its accuracy.
Zukünftige Richtungen
Diethyl 4,4'-carbonyldibenzoate has several potential future directions in scientific research. One potential application is in the development of new diagnostic tools for diseases that involve ROS dysregulation, such as cancer and neurodegenerative diseases. Additionally, Diethyl 4,4'-carbonyldibenzoate could be used to study the role of ROS in various physiological processes, such as aging and inflammation. Finally, Diethyl 4,4'-carbonyldibenzoate could be modified to improve its sensitivity and specificity for ROS or to target specific subcellular compartments within biological systems.
Synthesemethoden
Diethyl 4,4'-carbonyldibenzoate can be synthesized through a multistep process involving the reaction of 4-bromobenzoyl chloride with diethyl malonate, followed by the addition of sodium methoxide and the subsequent hydrolysis of the resulting intermediate. The final product is obtained through the acid-catalyzed esterification of the intermediate with ethanol.
Wissenschaftliche Forschungsanwendungen
Diethyl 4,4'-carbonyldibenzoate is widely used in scientific research as a fluorescent probe for detecting and measuring the concentration of ROS in biological systems. ROS are highly reactive molecules that play important roles in various physiological and pathological processes, including aging, inflammation, and cancer. Diethyl 4,4'-carbonyldibenzoate is highly sensitive to ROS and can be used to monitor their concentration in real-time, both in vitro and in vivo.
Eigenschaften
CAS-Nummer |
1797-82-6 |
|---|---|
Produktname |
Diethyl 4,4'-carbonyldibenzoate |
Molekularformel |
C19H18O5 |
Molekulargewicht |
326.3 g/mol |
IUPAC-Name |
ethyl 4-(4-ethoxycarbonylbenzoyl)benzoate |
InChI |
InChI=1S/C19H18O5/c1-3-23-18(21)15-9-5-13(6-10-15)17(20)14-7-11-16(12-8-14)19(22)24-4-2/h5-12H,3-4H2,1-2H3 |
InChI-Schlüssel |
FEDHHDIXLPGIMX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OCC |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OCC |
Synonyme |
DIETHYL BENZOPHENONE-4,4''-DICARBOXYLATE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



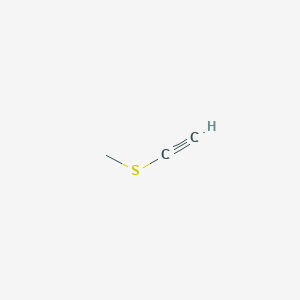
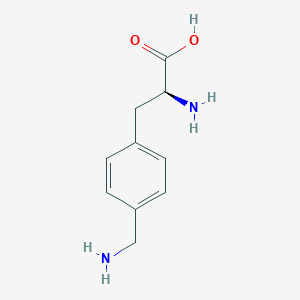

![1,3-Dimethyl-7-[2-[methyl(1-phenylpropan-2-yl)amino]ethyl]purine-2,6-dione](/img/structure/B158527.png)

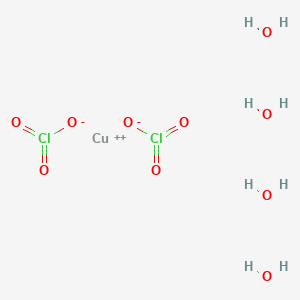
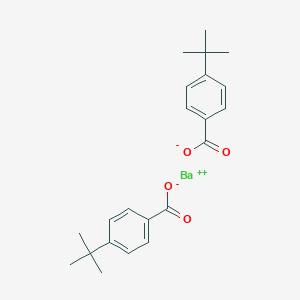
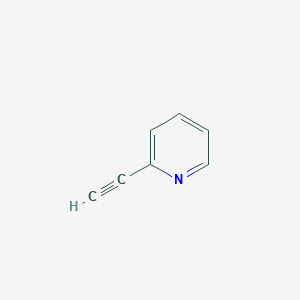
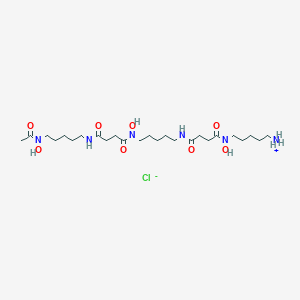

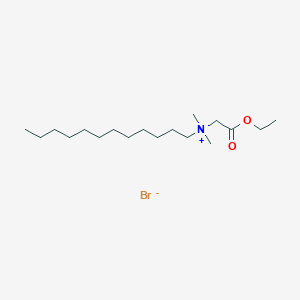

![5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B158553.png)
